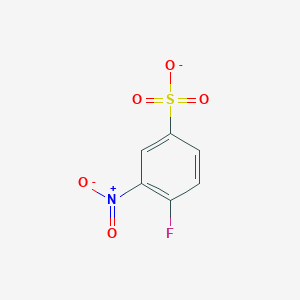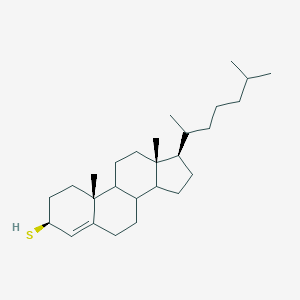![molecular formula C20H15N5O2S B289920 1-[11-(4-methoxyphenyl)-13-methyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10,12,14-heptaen-12-yl]ethanone](/img/structure/B289920.png)
1-[11-(4-methoxyphenyl)-13-methyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10,12,14-heptaen-12-yl]ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[7-(4-Methoxyphenyl)-9-methylpyrido[3’,2’:4,5]thieno[2,3-e][1,2,4]triazolo[1,5-c]pyrimidin-8-yl]ethanone is a complex heterocyclic compound It features a unique structure that combines multiple fused rings, including pyridine, thiophene, triazole, and pyrimidine moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[7-(4-Methoxyphenyl)-9-methylpyrido[3’,2’:4,5]thieno[2,3-e][1,2,4]triazolo[1,5-c]pyrimidin-8-yl]ethanone typically involves multi-step reactions. The key steps include:
Formation of the pyrido[3’,2’4,5]thieno[2,3-e][1,2,4]triazolo[1,5-c]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 4-methoxyphenyl group: This step often involves a Suzuki coupling reaction using a boronic acid derivative of 4-methoxyphenyl and a halogenated precursor.
Methylation and acetylation: The final steps include methylation of the pyridine ring and acetylation to introduce the ethanone group.
Industrial Production Methods
Industrial production of this compound would require optimization of the reaction conditions to ensure high yield and purity. This includes:
Catalyst selection: Using palladium-based catalysts for coupling reactions.
Solvent choice: Selecting solvents that maximize solubility and reaction rates.
Temperature control: Maintaining optimal temperatures to drive the reactions to completion without decomposing the product.
化学反応の分析
Types of Reactions
1-[7-(4-Methoxyphenyl)-9-methylpyrido[3’,2’:4,5]thieno[2,3-e][1,2,4]triazolo[1,5-c]pyrimidin-8-yl]ethanone can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Halogenation or nitration reactions using halogens or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (chlorine, bromine) in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Conversion to alcohols or amines.
Substitution: Introduction of halogen or nitro groups.
科学的研究の応用
1-[7-(4-Methoxyphenyl)-9-methylpyrido[3’,2’:4,5]thieno[2,3-e][1,2,4]triazolo[1,5-c]pyrimidin-8-yl]ethanone has several applications in scientific research:
Medicinal Chemistry: Potential use as an anticancer or antimicrobial agent due to its complex structure.
Material Science: Utilized in the development of organic semiconductors and light-emitting diodes.
Biological Studies: Investigated for its interactions with various biological targets, including enzymes and receptors.
作用機序
The mechanism of action of 1-[7-(4-Methoxyphenyl)-9-methylpyrido[3’,2’:4,5]thieno[2,3-e][1,2,4]triazolo[1,5-c]pyrimidin-8-yl]ethanone involves:
Molecular Targets: Binding to specific enzymes or receptors, potentially inhibiting their activity.
Pathways Involved: Modulation of signaling pathways related to cell proliferation, apoptosis, or inflammation.
類似化合物との比較
Similar Compounds
Thiophene Derivatives: Compounds like suprofen and articaine, which also contain thiophene rings.
Triazole Derivatives: Compounds such as fluconazole and itraconazole, known for their antifungal properties.
Uniqueness
1-[7-(4-Methoxyphenyl)-9-methylpyrido[3’,2’:4,5]thieno[2,3-e][1,2,4]triazolo[1,5-c]pyrimidin-8-yl]ethanone is unique due to its multi-fused ring system, which imparts distinct chemical and biological properties. Its combination of pyridine, thiophene, triazole, and pyrimidine rings is not commonly found in other compounds, making it a valuable target for further research and development.
特性
分子式 |
C20H15N5O2S |
|---|---|
分子量 |
389.4 g/mol |
IUPAC名 |
1-[11-(4-methoxyphenyl)-13-methyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10,12,14-heptaen-12-yl]ethanone |
InChI |
InChI=1S/C20H15N5O2S/c1-10-14(11(2)26)15(12-4-6-13(27-3)7-5-12)16-17-18(28-20(16)24-10)19-21-8-23-25(19)9-22-17/h4-9H,1-3H3 |
InChIキー |
PHSNSPGNIGVJOA-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C2C3=C(C4=NC=NN4C=N3)SC2=N1)C5=CC=C(C=C5)OC)C(=O)C |
正規SMILES |
CC1=C(C(=C2C3=C(C4=NC=NN4C=N3)SC2=N1)C5=CC=C(C=C5)OC)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[3-(Hydroxymethyl)-2,6-dimethylpyridin-4-yl]methanol](/img/structure/B289842.png)
![3-[2-(3,4,5-trimethoxyphenyl)vinyl]-2(1H)-quinoxalinone](/img/structure/B289843.png)
![methyl 7-methoxy-3a-methyl-3-oxo-3,3a,4,5-tetrahydro-2H-cyclopenta[a]naphthalene-1-carboxylate](/img/structure/B289845.png)
![5-[4-(acetyloxy)-1-methyl-2-oxocyclohexyl]-1-(1,5-dimethylhexyl)-7a-methyloctahydro-1H-indene-4-carboxylic acid](/img/structure/B289846.png)
![8-Methyl-8-azabicyclo[3.2.1]oct-3-yl 4-nitrobenzoate](/img/structure/B289851.png)
![7,8-dimethoxy-4,11a-dimethyl-4,10,11,11a-tetrahydroindeno[4,5-c]thiochromen-1(2H)-one](/img/structure/B289852.png)

![3-(1,5-Dimethylhexyl)-3a,5b-dimethyltetradecahydrocyclopenta[a]fluorene-8,10-dione](/img/structure/B289855.png)

![5-hydroxy-4-[(3-methoxybenzyl)sulfonyl]-3a,7a-dimethyloctahydro-1H-inden-1-yl acetate](/img/structure/B289859.png)
![2-[(3-Methoxybenzyl)sulfonyl]-3,5,5-trimethylcyclohexanol](/img/structure/B289861.png)

